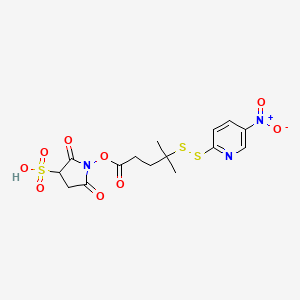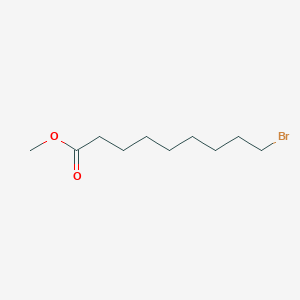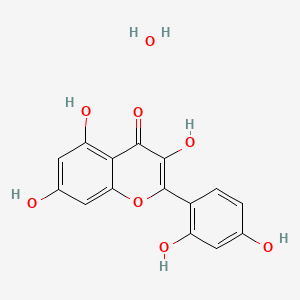
Morin hydrate
説明
Morin hydrate is a yellowish pigment and a fluorescent indicator . It is used for the fluorimetric determination of several metals, mostly aluminum . It is a flavonoid derivative that can be isolated from Maclura pomifera (Osage orange), Maclura tinctoria (old fustic), and from leaves of Psidium guajava (common guava) .
Molecular Structure Analysis
This compound has the empirical formula C15H10O7 . Its molecular weight is 302.24 (anhydrous basis) . It is a pale yellow or yellow needle-like crystal or amorphous powder .Chemical Reactions Analysis
This compound’s solubility and degradation kinetics in different physiological media were investigated via classical spectroscopic methods . The solubility of this compound was found to be pH-dependent and increased with the increase in pH .Physical And Chemical Properties Analysis
This compound has a density of 1.3616 (rough estimate), a melting point of 299-300°C (dec.) (lit.), a boiling point of 363.28°C (rough estimate), and a flashing point of 249.3°C . It is soluble in ethanol, alkalis, acetic acid, and slightly soluble in water .科学的研究の応用
Antimicrobial and Immunomodulatory Applications
Morin Hydrate and Staphylococcus aureus : this compound has been researched for its ability to attenuate the virulence of Staphylococcus aureus by inhibiting the self-assembly of α-hemolysin, a toxin critical for the pathogenesis of the disease in animals. It's been evaluated for its therapeutic effect against Staphylococcus aureus pneumonia in a mouse model (Wang et al., 2015).
Immunomodulatory Role : It augments the phagocytic mechanism in murine macrophages and inhibits lipopolysaccharide-induced autophagic signaling. It significantly increases splenocyte proliferation, phagocytic capacity, and suppresses the production of cytokines and nitric oxide in activated macrophages (Jakhar et al., 2014).
Antioxidant and Pigmentation in Polymers
Pro-Ecological Antioxidant : this compound is proposed for use in protecting elastomers against aging, demonstrating a positive influence on the stability of vulcanisates of ethylene–octene rubbers (Engage), protecting them against the negative effects of aging. It also functions as a natural pigment, changing the color of the final polymeric product, rendering it both a natural antioxidant and a pigment for polymers (Masek et al., 2013).
Broad Biological and Pharmacological Potential
Versatile Biological and Pharmacological Potential : this compound is recognized for its vast array of biological and pharmacological effects, such as antioxidant, anti-inflammatory, anti-cancerous, and neuroprotective effects. It modulates various cellular signaling pathways, potentially serving as a dietary agent for health expansion and novel drug development (Rajput et al., 2021).
Stability and Solubility in Physiological Solutions
Solubility and Stability Studies : The solubility and degradation kinetics of this compound have been studied in different physiological media, revealing significant variability based on the medium and storage conditions. Its solubility is pH-dependent and increases with pH, with degradation kinetics varying across different biological media (Jangid et al., 2018).
Cardiovascular and Neuroprotective Applications
Cardiovascular and Neuroprotective Properties : this compound is noted for its neuroprotective effects, promoting inner ear neural stem cell survival and differentiation, and protecting against neuronal hearing loss. It enhances viability, proliferation, neurosphere formation, and neuronal differentiation of inner ear neural stem cells, offering potential clinical applications in treating neuronal hearing loss (He et al., 2016).
作用機序
Target of Action
Morin hydrate, a bioflavonoid found in various fruits and plants, exhibits a wide range of therapeutic effects due to its unique chemical structure . It primarily targets numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin . These targets play crucial roles in preventing diseases and attenuating the progression of illnesses .
Mode of Action
this compound interacts with its targets to modulate their activities. For instance, it inhibits the NF-κB pathway, which is involved in inflammation and immune responses . It also modulates the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . Furthermore, it affects the Wnt/β-catenin pathway, which plays a key role in cellular processes such as cell proliferation and differentiation .
Biochemical Pathways
this compound affects several biochemical pathways. It plays a crucial role in the apoptosis pathway, a process of programmed cell death that occurs in multicellular organisms . It also influences the autophagy pathway, a cellular degradation process that maintains homeostasis or normal functioning by protein degradation and turnover of the destroyed cell organelles for new cell formation . Moreover, it modulates the NF-κB, Keap1/Nrf2, and Wnt/β-catenin signaling pathways, which are involved in inflammation, oxidative stress response, and cell proliferation, respectively .
Pharmacokinetics
The safety and bioavailability features of this compound make it a promising bioactive compound for the development of innovative medications . The presence of intermolecular interactions between albumin and morin conjugates leads to a slow morin removal from the body . The solubility and stability of this compound vary significantly in different biological media and storage conditions . Its solubility is pH-dependent and increases with the increase in pH .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It exhibits anti-inflammatory effects by inhibiting nitric oxide production, downregulating inducible nitric oxide synthase expression, and modulating ERK/JNK and p65 phosphorylation . Additionally, it suppresses Src/FAK phosphorylation and downregulates β-catenin expression induced by lipopolysaccharide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the level of protonation of the hydroxyl groups plays a significant role during the morin–HSA binding process, and it was evident from the fact that with the increase of the buffer pH from 6.4 to 8.4, the binding ability of morin to protein decreased .
Safety and Hazards
Morin hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool and well-ventilated place .
Relevant Papers
- "this compound Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy"
- "this compound attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways"
- "Therapeutic Potential of this compound Against Rifampicin Induced Hepato and Renotoxicity in Albino Wistar Rats: Modulation of Organ Function, Oxidative Stress and Inflammatory Response"
- "this compound: A comprehensive review on novel natural therapeutic agent for multiple diseases"
特性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBTSPIIFYCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
654055-01-3 | |
| Record name | 2',3,4',5,7-Pentahydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



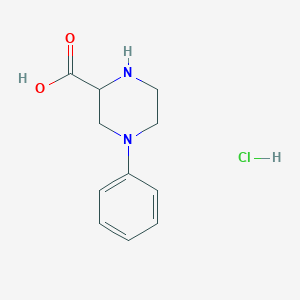
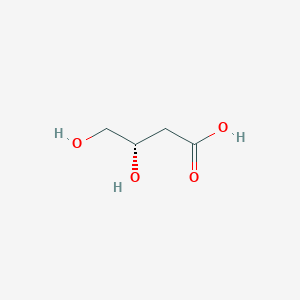
![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)
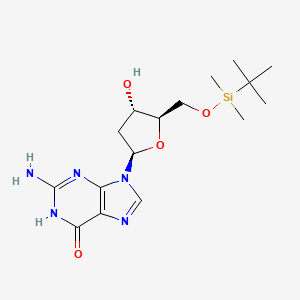
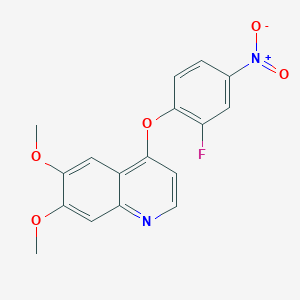

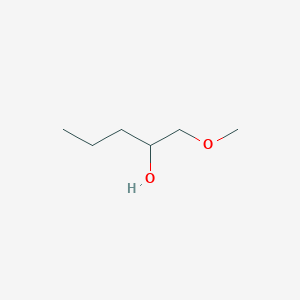


![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)

